molecular formula C8H4BrNO2 B1359825 2-Bromo-4-cyanobenzoic acid CAS No. 956218-04-5

2-Bromo-4-cyanobenzoic acid

Cat. No. B1359825
CAS RN: 956218-04-5
M. Wt: 226.03 g/mol
InChI Key: HAPUQRLIPJWXBH-UHFFFAOYSA-N
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Description

2-Bromo-4-cyanobenzoic acid is a chemical compound . It is a solid substance .


Molecular Structure Analysis

The molecular weight of this compound is 226.03 . The InChI code is 1S/C8H4BrNO2/c9-7-3-5(4-10)1-2-6(7)8(11)12/h1-3H,(H,11,12) .


Physical And Chemical Properties Analysis

This compound is a solid substance . . The storage temperature is ambient temperature .

Scientific Research Applications

Preparation and Chemical Reactions

  • Synthesis of Cyanobenzoic Acids: 2-Bromo-4-cyanobenzoic acid is used in the preparation of 2-cyanobenzoic acids. A study demonstrated the reaction of various bromobenzoic acids with arylacetonitriles in the presence of LDA at low temperatures, which is thought to proceed through a benzyne-3-carboxylate intermediate (Wang, Maguire, & Biehl, 1998).

Physicochemical Studies

  • Tautomeric Equilibria Study: An experimental study investigated the tautomeric equilibria of 2-cyanobenzoic acids in different phases (gas, solution, and solid). Mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy were used, highlighting the compound's significance in various sciences (Iglesias, Ruiz, & Allegretti, 2012).

Chemical Engineering and Synthesis

  • Continuous Flow-Flash Chemistry: A study on the efficient scale-up synthesis of 5-cyano-2-formylbenzoic acid from isopropyl 2-bromo-5-cyanobenzoate using continuous flow-flash chemistry illustrates the application of this compound derivatives in the synthesis of biologically important compounds. This process involved a Br/Li exchange reaction and formylation with DMF, highlighting the use of this compound derivatives in advanced synthesis techniques (Seto et al., 2019).

Structure-Property Relationships

  • Halogenbenzoic Acids Study: Research on the structure-property relationships in halogenbenzoic acids, including bromobenzoic acids, provides insights into their thermodynamics, such as vapor pressures and melting temperatures. This has implications for their solubility and interactions, which are crucial for the development of pharmaceuticals (Zherikova et al., 2016).

Environmental Applications

  • Degradation by Pseudomonas Aeruginosa: A study on the degradation of 2-bromobenzoic acid by a strain of Pseudomonas aeruginosa highlights the environmental implications of this compound. Understanding its biodegradation can inform environmental remediation strategies (Higson & Focht, 1990).

Safety and Hazards

The safety information for 2-Bromo-4-cyanobenzoic acid indicates that it has the GHS07 pictogram . The signal word is "Warning" . The hazard statements are H315, H319, and H335 . The precautionary statements are P261, P271, and P280 .

properties

IUPAC Name

2-bromo-4-cyanobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO2/c9-7-3-5(4-10)1-2-6(7)8(11)12/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAPUQRLIPJWXBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

956218-04-5
Record name 2-BROMO-4-CYANOBENZOIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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